molecular formula C12H15NO3 B15332366 Ethyl 5-(cyclopropylmethoxy)picolinate

Ethyl 5-(cyclopropylmethoxy)picolinate

Cat. No.: B15332366
M. Wt: 221.25 g/mol
InChI Key: QELJHLCBPQYQMT-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclopropylmethoxy)picolinate is an ester derivative of picolinic acid, featuring a cyclopropylmethoxy substituent at the 5-position of the pyridine ring and an ethyl ester group at the 2-position. The cyclopropylmethoxy group is notable for its unique steric and electronic effects, which may influence reactivity, stability, and biological activity. Such moieties are frequently explored in pharmaceuticals (e.g., Betaxolol Hydrochloride, a beta-blocker ), highlighting the compound’s relevance in medicinal chemistry.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 5-(cyclopropylmethoxy)pyridine-2-carboxylate

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)11-6-5-10(7-13-11)16-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3

InChI Key

QELJHLCBPQYQMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)OCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(cyclopropylmethoxy)picolinate typically involves the esterification of 5-(cyclopropylmethoxy)picolinic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclopropylmethoxy)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The picolinate moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(cyclopropylmethoxy)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(cyclopropylmethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 5-(cyclopropylmethoxy)picolinate with key analogs from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Source
This compound Not provided Not available Cyclopropylmethoxy, ethyl ester Hypothesized stability/activity N/A
Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate C₁₅H₁₃Cl₂NO₃ 326.17 Dichlorophenyl, methoxy Supplier data (intermediate use)
Methyl 4-methoxy-3,5-dimethylpicolinate C₁₀H₁₃NO₃ 195.22 Methoxy, dimethyl 95% purity; synthetic intermediate
Betaxolol Hydrochloride C₁₈H₂₉NO₃·HCl 343.89 Cyclopropylmethoxy, isopropylamine Pharmacopeial standard (beta-blocker)
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₀O₅ 364.39 Ethoxycarbonyl, diphenyl Crystal structure data (CCDC 1901024)

Key Observations:

  • Cyclopropylmethoxy vs. Alkoxy Groups : The cyclopropylmethoxy group in this compound introduces steric hindrance and ring strain compared to simpler alkoxy groups (e.g., methoxy in Methyl 4-methoxy-3,5-dimethylpicolinate ). This may enhance metabolic stability, as seen in Betaxolol Hydrochloride, where the cyclopropylmethoxy group improves receptor selectivity .
  • Halogen vs. Cyclopropyl Substituents : Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate features chlorine atoms, which increase molecular weight and polarity compared to the cyclopropyl group. Chlorine’s electron-withdrawing effects could alter reactivity in cross-coupling reactions.
  • Ester Functionality: Ethyl esters (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ) are common in prodrug design due to hydrolytic lability. The ethyl ester in the target compound may similarly influence bioavailability.

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